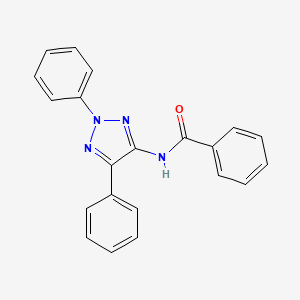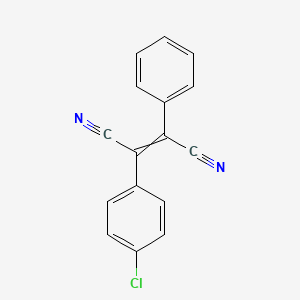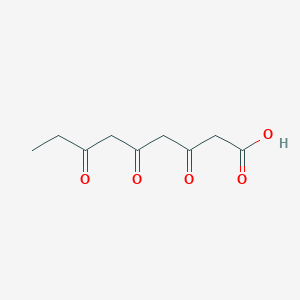![molecular formula C10H11BrClFO B14592873 1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-fluorobenzene CAS No. 61151-59-5](/img/structure/B14592873.png)
1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-fluorobenzene is an organic compound with a complex structure that includes bromine, chlorine, and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-fluorobenzene typically involves multiple steps. One common method includes the reaction of 3-fluorobenzene with 2-bromoethanol in the presence of a base to form an intermediate compound. This intermediate is then reacted with 2-chloroethanol under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Elimination: Strong bases like potassium tert-butoxide can induce elimination reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while elimination reactions can produce alkenes.
Wissenschaftliche Forschungsanwendungen
1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins or DNA, affecting their function and activity. The pathways involved may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-2-(2-chloroethoxy)ethane
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 1-Bromo-2-ethoxyethane
Uniqueness
1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-fluorobenzene is unique due to the presence of both bromine and chlorine atoms, as well as a fluorine atom on the benzene ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. The presence of these halogens also influences the compound’s physical properties, such as boiling point and solubility, making it suitable for specific applications that similar compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
61151-59-5 |
|---|---|
Molekularformel |
C10H11BrClFO |
Molekulargewicht |
281.55 g/mol |
IUPAC-Name |
1-[2-bromo-1-(2-chloroethoxy)ethyl]-3-fluorobenzene |
InChI |
InChI=1S/C10H11BrClFO/c11-7-10(14-5-4-12)8-2-1-3-9(13)6-8/h1-3,6,10H,4-5,7H2 |
InChI-Schlüssel |
NQMHBMDUVIXDMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C(CBr)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[7-(3-Butylheptyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14592795.png)
![Benzene, 1-[bis(methylthio)methyl]-4-chloro-](/img/structure/B14592800.png)
![1-{1-[2-(5-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14592809.png)


![2-[(E)-(Butylimino)methyl]benzaldehyde](/img/structure/B14592830.png)
![2-[(Butylsulfanyl)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14592832.png)

![(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic Acid](/img/structure/B14592840.png)
![4'-Methoxy-4-methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14592851.png)
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]-](/img/structure/B14592860.png)

![(2aR,7bR)-2-(4-methylphenyl)-3,7b-dihydro-2aH-indeno[1,2-b]azete](/img/structure/B14592899.png)
![1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide](/img/structure/B14592906.png)
